molecular formula C9H7ClINO B2778349 2-Chloro-4-ethoxy-5-iodobenzonitrile CAS No. 1819332-89-2

2-Chloro-4-ethoxy-5-iodobenzonitrile

Cat. No. B2778349
CAS RN: 1819332-89-2
M. Wt: 307.52
InChI Key: BGIAYLUOAPLQAH-UHFFFAOYSA-N
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Description

2-Chloro-4-ethoxy-5-iodobenzonitrile is a chemical compound with the molecular formula C9H7ClINO . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-ethoxy-5-iodobenzonitrile consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 iodine atom, and 1 nitrogen atom . The average mass is 307.515 Da, and the monoisotopic mass is 306.926086 Da .

Scientific Research Applications

Structural Properties and Crystal Engineering

The study of halogen-bonded crystal structures, including derivatives of benzonitriles, has provided insights into their bending properties and interactions. The bending properties of 4-halobenzonitrile crystals, closely related to 2-Chloro-4-ethoxy-5-iodobenzonitrile, have been investigated to understand their flexible or brittle nature, attributed to halogen bonding in crystal structures (Veluthaparambath et al., 2022). These studies highlight the influence of halogen bonds on the mechanical properties of materials, offering potential applications in designing flexible electronic components or materials with specific mechanical properties.

Organic Synthesis and Catalysis

Palladium-catalyzed reactions involving halobenzonitriles have been explored for synthesizing complex organic molecules. For instance, 2-iodobenzonitrile and its derivatives have been utilized in palladium(0)-catalyzed annulation processes to create aromatic ketones and indenones, showcasing the compound's utility in constructing polycyclic aromatic compounds (Pletnev et al., 2002). These methodologies are valuable for synthesizing organic electronics, pharmaceuticals, and other functional organic materials.

Analytical and Spectroscopic Applications

In the realm of analytical chemistry, derivatives of benzonitriles have been studied for their spectroscopic properties and interactions under various conditions. For example, vibrational analysis of chloro-nitrobenzonitriles provides essential data on their structural dynamics and potential applications in molecular sensors or probes (Sert et al., 2013). Understanding the spectroscopic behavior of such compounds can lead to advancements in analytical methodologies, including the development of novel spectroscopic markers or the improvement of existing analytical techniques.

properties

IUPAC Name

2-chloro-4-ethoxy-5-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIAYLUOAPLQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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